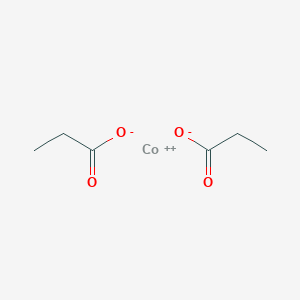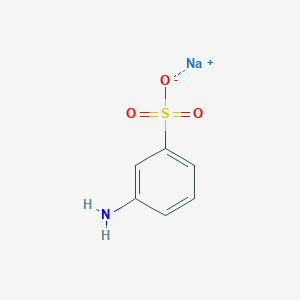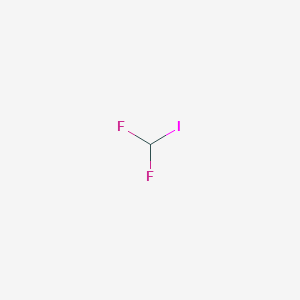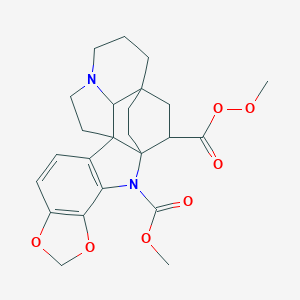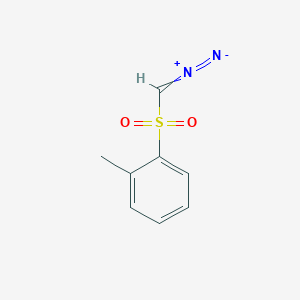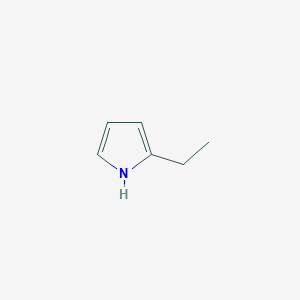![molecular formula C19H11NS B073760 Benzo[f][1]benzothieno[3,2-b]quinoline CAS No. 1491-10-7](/img/structure/B73760.png)
Benzo[f][1]benzothieno[3,2-b]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo[f][1]benzothieno[3,2-b]quinoline is a heterocyclic compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is a derivative of benzothiophene and quinoline, which are known to have various biological activities. Benzo[f][1]benzothieno[3,2-b]quinoline has been extensively studied for its potential as a therapeutic agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been investigated.
Mecanismo De Acción
The mechanism of action of benzo[f][1]benzothieno[3,2-b]quinoline is not fully understood, but it is believed to be mediated through the inhibition of various enzymes and signaling pathways. It has been shown to inhibit DNA topoisomerase, which is involved in DNA replication and repair. It also inhibits the activity of protein kinases, which are involved in cell signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Benzo[f][1]benzothieno[3,2-b]quinoline has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells and inhibit the growth of bacteria and fungi. It has also been shown to reduce inflammation and oxidative stress in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzo[f][1]benzothieno[3,2-b]quinoline has several advantages for lab experiments, including its broad-spectrum activity against various microorganisms and its potential as a fluorescent probe and photosensitizer. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
The potential applications of benzo[f][1]benzothieno[3,2-b]quinoline in various fields of scientific research are vast, and several future directions have been proposed. These include the development of more efficient synthetic methods, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its applications in the fields of nanotechnology and materials science.
In conclusion, benzo[f][1]benzothieno[3,2-b]quinoline is a promising compound that has gained significant attention in the scientific community due to its unique chemical structure and potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively investigated, and its potential as a therapeutic agent and a probe for various applications is still being explored.
Métodos De Síntesis
The synthesis of benzo[f][1]benzothieno[3,2-b]quinoline involves a multi-step process that includes the condensation of 2-aminobenzothiophene with an aldehyde or ketone, followed by cyclization and further functionalization. Various synthetic methods have been reported in the literature, including the use of metal catalysts, microwave irradiation, and solvent-free conditions.
Aplicaciones Científicas De Investigación
Benzo[f][1]benzothieno[3,2-b]quinoline has been investigated for its potential applications in various fields of scientific research. It has been shown to exhibit antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities. It has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Propiedades
Número CAS |
1491-10-7 |
|---|---|
Nombre del producto |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Fórmula molecular |
C19H11NS |
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
10-thia-2-azapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |
InChI |
InChI=1S/C19H11NS/c1-2-6-13-12(5-1)9-10-16-15(13)11-18-19(20-16)14-7-3-4-8-17(14)21-18/h1-11H |
Clave InChI |
VXAKDCGUCHZXLG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)SC5=CC=CC=C54 |
Otros números CAS |
1491-10-7 |
Sinónimos |
Benzo[f][1]benzothieno[3,2-b]quinoline |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



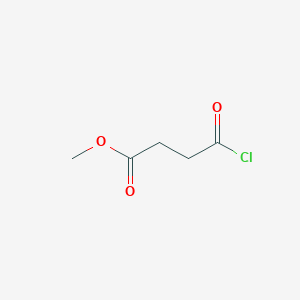
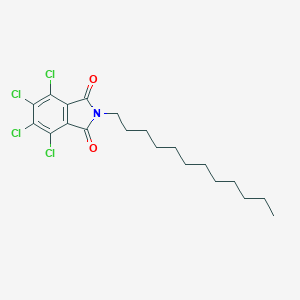
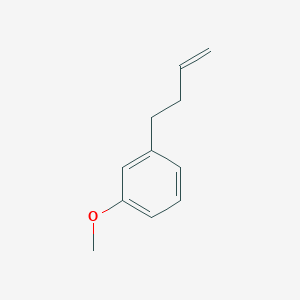

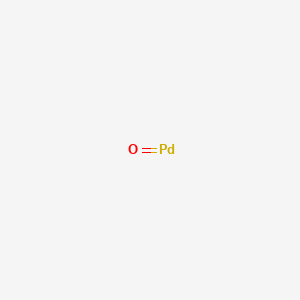
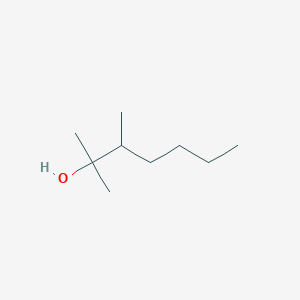
![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)
